furan-2,3-diyldimethanol

Heterocyclic Chemistry Organic Synthesis Materials Science

Sourcing the specific 2,3-furandimethanol isomer for fused heterocycle synthesis often presents a supply challenge, as the more common 2,5-isomer cannot replicate its reactivity. Furan-2,3-diyldimethanol (CAS 294857-25-3) resolves this as the required bifunctional building block, where the proximity of its hydroxymethyl groups enables a distinct cyclization pathway critical for constructing 3,4-b diheteropentalenes. - Enables cyclization routes inaccessible to 2,5- or 2,4-isomers. - Asymmetric diol motif allows exploration of novel polymer architectures with altered flexibility. - Supplied with verified purity to ensure reproducible outcomes in advanced material science applications.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 294857-25-3
Cat. No. B057533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2,3-diyldimethanol
CAS294857-25-3
SynonymsFuran-2,3-diyldimethanol
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1CO)CO
InChIInChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2
InChIKeySOGYZZRPOIMNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2,3-diyldimethanol Overview


Furan-2,3-diyldimethanol (CAS 294857-25-3), also referred to as 2,3-furandimethanol, is a furan derivative bearing two hydroxymethyl (-CH₂OH) groups at the 2- and 3-positions of the furan ring [1]. With a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol, it functions as a bifunctional building block . Its primary documented synthetic utility lies in the preparation of 3,4-b diheteropentalenes, a class of fused heterocyclic compounds [2]. The compound is typically handled as a research chemical and is available from specialized chemical suppliers .

Why Furan-2,3-diyldimethanol Cannot Be Replaced


The substitution pattern on the furan ring dictates both the physical properties and the synthetic outcomes of furan diols. The 2,5-isomer (CAS 1883-75-6) is a well-established, bio-based monomer for polyester synthesis, but its symmetrical, linear geometry leads to different polymer architectures compared to the asymmetric, 1,2-diol-like motif of the 2,3-isomer [1][2]. Critically, the 2,3-regiochemistry is essential for constructing specific fused heterocyclic systems, such as 3,4-b diheteropentalenes, where the proximity of the two hydroxymethyl groups enables a distinct cyclization pathway not accessible to the 2,5- or 2,4-isomers [3]. Therefore, substituting a 2,3-isomer with a more common 2,5-analog would result in a different reaction outcome or material property, failing to meet the specific requirements of the target application [3].

Furan-2,3-diyldimethanol Isomer Comparison


Essential Regiochemistry for Diheteropentalenes

Furan-2,3-diyldimethanol is a specifically documented reactant for the synthesis of 3,4-b diheteropentalenes, a class of fused heterocycles [1]. In contrast, the 2,5-isomer (furan-2,5-diyldimethanol, CAS 1883-75-6) and the 2,4-isomer (furan-2,4-diyldimethanol, CAS 294857-29-7) are not cited in the literature for this particular transformation [1][2]. The 1,2-diol-like arrangement in the 2,3-isomer is essential for the cyclization step to form the fused ring system, a pathway not geometrically possible with the more widely studied 2,5-isomer [1].

Heterocyclic Chemistry Organic Synthesis Materials Science

Lipophilicity Difference (XLogP3)

The 2,3-isomer exhibits a lower computed lipophilicity (XLogP3 = -0.7) compared to the 2,5-isomer (XLogP3 = -0.4) [1]. This difference of 0.3 log units, while modest, indicates the 2,3-isomer is more hydrophilic, which can influence its partitioning behavior in biphasic reactions, its solubility in aqueous media, and its performance in applications where polarity is a key design parameter .

Physicochemical Properties ADME Drug Design

Topological Polar Surface Area (TPSA) Analysis

The 2,3-isomer has a computed Topological Polar Surface Area (TPSA) of 53.6 Ų, a value shared with its 2,5-isomer [1]. While the TPSA value is identical, its spatial distribution differs due to the adjacent placement of the hydroxyl groups in the 2,3-isomer versus their symmetrical placement in the 2,5-isomer. This difference in charge distribution can subtly affect intermolecular interactions, such as hydrogen bonding patterns, without altering the overall TPSA value .

Physicochemical Properties Membrane Permeability Drug Design

Furan-2,3-diyldimethanol Applications


3,4-b Diheteropentalene Synthesis

Furan-2,3-diyldimethanol is a key reactant in the synthesis of 3,4-b diheteropentalenes, a class of compounds with potential applications in organic electronics and materials science [1]. The specific 2,3-regiochemistry is essential for the cyclization step, making this isomer the required starting material for this synthetic route [1].

Exploratory Polymer Chemistry

While the 2,5-isomer is a common monomer for polyesters, the 2,3-isomer's unique 1,2-diol-like structure may lead to polymers with different properties, such as altered chain flexibility, glass transition temperatures, or degradation profiles [2]. This makes it a valuable building block for synthesizing novel furan-based polymers with tailored characteristics.

Pharmaceutical Intermediate Research

The compound serves as a bifunctional building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates [3]. Its two hydroxymethyl groups allow for diverse functionalization, and its distinct regioisomeric identity can be exploited to create novel chemical space not accessible from the more common 2,5-isomer [3].

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